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Compound of Interest

Compound Name: 5-Chloropyrimidine-4-carbonitrile
CAS No.: 114969-65-2
Cat. No.: B040537
Get Quote
. J

Executive Summary & Compound Profile
Target Analyte: 5-Chloropyrimidine-4-carbonitrile Molecular Formula:
Exact Mass: 138.99 g/mol (for

) Core Scaffold: Pyrimidine (1,3-diazine) with 4,5-disubstitution.[1][2][3][4]

This compound serves as a critical electrophilic intermediate in the synthesis of kinase
inhibitors (e.g., EGFR inhibitors) and agrochemicals. Its high nitrogen content and electron-
deficient ring system create unique spectroscopic signatures that require careful differentiation
from regioisomers (e.g., 2-cyano or 5-cyano derivatives).

Theoretical Structural Framework

The structure consists of a planar pyrimidine ring substituted at the C5 position with a chlorine
atom and at the C4 position with a nitrile (cyano) group.

e C2-H: Located between two electronegative nitrogen atoms (N1, N3), resulting in extreme
deshielding.
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e C6-H: Adjacent to N1 and the C5-Cl moiety.

Elucidation Workflow (Logic Diagram)

The following decision tree illustrates the step-by-step logic required to confirm the structure

and rule out isomers.
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Unknown Sample

(C5H2CIN3)

Step 1: HRMS & Isotope Pattern
Confirm Formula & Cl presence (3:1)

Formula Validated

Step 2: FT-IR
Identify Nitrile (-CN) @ ~2240 cm-1

Functional Group Confirmed

Step 3: 1H NMR
Identify 2 distinct singlets (H2, H6)

Proton Count Matches

Step 4: 13C NMR & DEPT
Confirm 5 carbons (2 CH, 3 Quaternary)

Carbon Types Resolved

Step 5: 2D HMBC (Critical)
Establish regiospecificity (C4 vs C5)

Connectivity Proven

Structure Confirmed:

5-Chloropyrimidine-4-carbonitrile

Click to download full resolution via product page
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Caption: Logical workflow for structural confirmation, prioritizing non-destructive techniques
before advanced 2D NMR.

Experimental Protocols & Data Analysis
Phase 1: Mass Spectrometry (HRMS)

Objective: Validate elemental composition and halogenation pattern.
e Protocol: Electrospray lonization (ESI) in Positive Mode (+).
o Expected Data:

o Molecular lon (

): 140.00 Da (
) and 142.00 Da (
).
o Isotope Pattern: A distinct 3:1 intensity ratio between the
and
peaks is diagnostic for a single chlorine atom.

o Fragmentation: Look for loss of HCN (27 Da) or Cl radical (35 Da) in MS/MS,
characteristic of pyrimidines.

Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the nitrile group and aromaticity.
e Protocol: ATR (Attenuated Total Reflectance) on neat solid.

» Key Diagnostic Bands:
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Wavenumber (
Functional Group Intensity Assignment

)

Nitrile ( ) C4-CN stretching
2230 — 2250 Medium/Sharp )
) (conjugated)

Pyrimidine ring

Aromatic C=C/C=N 1550 — 1600 Strong )

breathing

Aromatic protons (C2-
C-H Stretch 3050 — 3100 Weak

H, C6-H)
C-CI Stretch 700 — 750 Strong C5-Cl bond

Phase 3: Nuclear Magnetic Resonance (NMR)

Objective: The definitive mapping of the atomic skeleton.

A.

NMR (Proton)[5][6][7]
e Solvent: DMSO-

or CDCI

e Prediction & Logic:
o H2(

ppm): This proton is flanked by two nitrogen atoms (N1 and N3). The combined inductive
effect makes this the most deshielded proton in the molecule. It will appear as a singlet (s).

o H6 (

ppm): This proton is adjacent to N1 and the C5-CI group. It is deshielded but slightly less
so than H2. It will appear as a singlet (s).
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o Note: Small long-range coupling (

Hz) may be observed in high-resolution fields (>500 MHz).

B.

NMR (Carbon)

o Carbon Count: 5 distinct signals.[1][3]
e Assignments:
o C2(
ppm): CH, between two nitrogens.
o C6 (
ppm): CH, adjacent to N.

o C4(

ppm): Quaternary, attached to CN.
o C5(

ppm): Quaternary, attached to Cl. (Upfield due to heavy atom effect relative to N-adjacent
carbons, but deshielded by ClI).

o CN (

ppm): Nitrile carbon.

Advanced Elucidation: 2D NMR Connectivity

To definitively prove the 4-cyano, 5-chloro substitution pattern versus the 2-cyano or 5-cyano
isomers, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC Correlation Logic
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HMBC shows correlations over 2-3 bonds (
).
e H2 (Proton at C2):

o Will show a strong

correlation to C4 and C6.

o Crucial: If H2 correlates to the quaternary carbon bearing the nitrile (C4), the nitrogens
must flank C2.

* H6 (Proton at C6):
o Will show a strong

correlation to C2 and CA4.

o Will show a

correlation to C5 (bearing Cl).

Signaling Pathway of Elucidation (HMBC)

H2 Proton
(~9.3 ppm) 3-bond (Strong)

C4 (C-CN)
Quaternary

Nitrile C
(~115 ppm)

Direct Bond

3-bond
2-bond

C5 (C-Cl)
Quaternary

H6 Proton
(~9.0 ppm)
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Caption: HMBC correlations confirming the position of the Nitrile group relative to H2 and H6.
Quality Control & Purity Assessment
In drug development, ensuring the regio-purity of this intermediate is vital.
o Regioisomer Impurity: 5-Chloropyrimidine-2-carbonitrile.[8][9]
o Detection: Check for a singlet H4/H6 signal (if symmetric) or distinct shift patterns in

NMR. The 2-cyano isomer renders H4 and H6 chemically equivalent if the molecule is
symmetric (e.g. 2-cyano-5-chloro), appearing as a single peak integrating to 2H. The
target (4-cyano) has two distinct peaks (1H each).[5][7]

o Hydrolysis Impurity: 5-Chloropyrimidine-4-carboxylic acid.
o Detection: Loss of CN stretch in IR; appearance of broad OH stretch (
) and Carbonyl stretch (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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